molecular formula C16H13FO3S B2626915 2-[[4-(3-Fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid CAS No. 2411311-29-8

2-[[4-(3-Fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid

Cat. No. B2626915
M. Wt: 304.34
InChI Key: SIUQOUUPJNJNLN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluoro-substituted phenyl group, a formyl group, a phenyl group, a methylsulfanyl group, and an acetic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluoro and formyl groups to the phenyl ring, the coupling of the two phenyl rings, and the attachment of the methylsulfanyl and acetic acid groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl rings. The presence of the fluoro and formyl groups could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the formyl group could potentially undergo reactions such as nucleophilic addition or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of its functional groups .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These would need to be assessed through specific testing .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-[[4-(3-fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3S/c17-15-7-13(5-6-14(15)8-18)12-3-1-11(2-4-12)9-21-10-16(19)20/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUQOUUPJNJNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)O)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(3-Fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid

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